N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c1-9-2-7-12(17)14-13(9)19-16(22-14)20-15(21)11-5-3-10(8-18)4-6-11/h2-7H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJHKPMSGHWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound :
- Presumed Molecular Formula : C₁₆H₁₁ClN₃OS (calculated based on structural components).
- Molecular Weight : ~336.8 g/mol.
Table 1: Structural and Physicochemical Comparison
Implications of Substituent Differences
- In contrast, sulfonyl/sulfamoyl groups in analogs introduce hydrogen-bond acceptor capacity and bulkier steric profiles .
- Bioavailability : The lower molecular weight (~336.8 g/mol) of the target compound compared to G786-0839 (498.02 g/mol) suggests better membrane permeability and oral bioavailability.
- Synthetic Accessibility: The absence of complex sulfonyl-linked heterocycles (e.g., dihydroquinoline in G786-0839) may simplify the synthesis of the target compound.
Crystallographic and Computational Insights
highlights the use of SHELX software in small-molecule crystallography. If structural data for these compounds were determined via SHELX refinement (e.g., bond angles, dihedral strains), differences in molecular conformation could further explain activity variations.
Availability and Practical Considerations
Q & A
Q. What analytical techniques quantify metabolic stability in pharmacokinetic studies?
- Methodology :
- LC-MS/MS : Monitor compound degradation in liver microsomes (e.g., human CYP450 enzymes).
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
